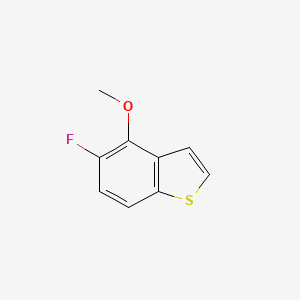

5-Fluoro-4-methoxy-1-benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FOS |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-fluoro-4-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7FOS/c1-11-9-6-4-5-12-8(6)3-2-7(9)10/h2-5H,1H3 |

InChI Key |

CBBBFVVTKDRGHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CS2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4 Methoxy 1 Benzothiophene

Retrosynthetic Analysis of the 5-Fluoro-4-methoxy-1-benzothiophene Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the thiophene (B33073) ring and the introduction of the fluorine and methoxy (B1213986) groups onto the benzene (B151609) ring.

One common approach involves disconnecting the C-S bonds of the thiophene ring. This leads to precursors such as a substituted 2-mercaptophenyl derivative and a two-carbon synthon. For instance, a 2-mercapto-5-fluoro-4-methoxy-acetophenone or a related derivative could be cyclized to form the benzothiophene (B83047) ring.

Alternatively, the C2-C3 bond of the thiophene ring can be disconnected. This approach often starts with a pre-functionalized benzene ring, such as a 1-fluoro-2-methoxy-4-(methylthio)benzene, which can then undergo reactions to build the fused thiophene ring.

A third strategy focuses on the late-stage introduction of the fluoro and methoxy groups onto a pre-formed benzothiophene core. This requires regioselective functionalization, which can be challenging due to the directing effects of the existing ring system and substituents.

Classical and Contemporary Synthetic Routes to 1-Benzothiophene Derivatives

The synthesis of the 1-benzothiophene core is a well-established field with a variety of methods available. These can be broadly categorized into ring-closing reactions and thiophene annulation strategies.

Ring-Closing Reactions for Benzothiophene Formation

Ring-closing reactions are a cornerstone of benzothiophene synthesis. These methods typically involve the intramolecular cyclization of a suitably substituted benzene derivative.

From Thiophenols: A classical approach involves the reaction of thiophenols with α-halo ketones or their equivalents, followed by acid-catalyzed cyclization. More contemporary methods utilize transition metal catalysis. For example, iodine-catalyzed reactions of substituted thiophenols with alkynes provide an efficient and environmentally friendly route to benzothiophenes. rsc.orgorganic-chemistry.org

From o-Alkynyl Thioanisoles: The electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for constructing 2,3-disubstituted benzothiophenes. nih.gov This can be achieved using various electrophilic reagents, including iodine and sulfonium (B1226848) salts. nih.gov

From o-Halovinylbenzenes: A transition-metal-free synthesis of 2-substituted benzothiophenes can be achieved from readily available o-halovinylbenzenes and potassium sulfide. organic-chemistry.org

From 2-Mercaptophenyl-2-yn-1-ols: Palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offers a versatile route to various benzothiophene derivatives. acs.org

Thiophene Annulation Strategies

Thiophene annulation involves the construction of the thiophene ring onto a pre-existing benzene ring.

From o-Ethynyl-thioanisole Substrates: A notable method involves the consecutive thiophene-annulation reactions from o-ethynyl-thioanisole substrates and arylsulfenyl chlorides. acs.org

Thiolation Annulation: The reaction of 2-bromo alkynylbenzenes with sodium sulfide, often catalyzed by copper, provides a direct route to 2-substituted benzothiophenes. rsc.orgorganic-chemistry.orgacs.org This method has been utilized in the synthesis of fully conjugated benzothiophene-linked covalent organic frameworks. acs.org

Aryne Chemistry: A one-step intermolecular reaction between arynes and alkynyl sulfides offers a modern and efficient synthesis of a wide range of 3-substituted benzothiophenes. rsc.org

Specific Syntheses of this compound

The synthesis of this compound requires specific strategies to ensure the correct placement of the fluoro and methoxy groups.

Strategies for Regioselective Fluorination at Position 5

Introducing a fluorine atom at the 5-position of the benzothiophene ring can be achieved through several methods:

From Fluorinated Starting Materials: The most straightforward approach is to start with a commercially available or readily synthesized fluorinated benzene derivative. For example, starting with a 4-fluoroaniline (B128567) or a related compound allows for the construction of the benzothiophene ring with the fluorine atom already in place.

Electrophilic Fluorination: Direct fluorination of a pre-formed 4-methoxy-1-benzothiophene can be challenging due to the directing effects of the methoxy group and the thiophene ring. However, under carefully controlled conditions with a suitable electrophilic fluorinating agent, regioselective fluorination might be possible.

Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group is present at the 5-position (e.g., a nitro or chloro group), nucleophilic aromatic substitution with a fluoride (B91410) source can be a viable strategy.

Approaches for Introducing and Functionalizing the Methoxy Group at Position 4

The introduction of the methoxy group at the 4-position also requires careful planning:

From Methoxy-Substituted Precursors: Similar to the fluorination strategy, beginning with a 3-methoxyaniline or a related precursor ensures the methoxy group is in the correct position from the outset.

O-Alkylation: If a 5-fluoro-4-hydroxy-1-benzothiophene intermediate can be synthesized, a simple O-alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate) can install the methoxy group.

Functional Group Interconversion: It may be possible to introduce another functional group at the 4-position that can later be converted to a methoxy group. For example, a formyl group could be reduced to a hydroxymethyl group, which could then be methylated.

One-Pot and Multi-Step Synthesis Protocols

The construction of the this compound scaffold can be envisioned through a multi-step sequence, likely commencing from a pre-functionalized benzene derivative. A plausible key intermediate for such a synthesis is 2-fluoro-3-methoxythiophenol. While the direct synthesis of this compound is not explicitly detailed in the current literature, a multi-step approach can be proposed based on established synthetic transformations.

Proposed Multi-Step Synthesis:

A potential pathway to this compound is outlined below. This strategy begins with the commercially available 2-fluoro-3-methoxyphenol (B1439087) and proceeds through the formation of a thiophenol intermediate, followed by cyclization to form the benzothiophene ring.

| Step | Reaction | Starting Material | Key Reagents and Conditions | Intermediate/Product |

| 1 | Thiolation | 2-Fluoro-3-methoxyphenol | 1. Newman-Kwart rearrangement or 2. Metal-catalyzed thiolation | 2-Fluoro-3-methoxythiophenol |

| 2 | Cyclization | 2-Fluoro-3-methoxythiophenol | Reaction with an α-halo-carbonyl compound (e.g., chloroacetaldehyde) followed by acid-catalyzed cyclization. | This compound |

An alternative to the classic cyclization with an α-halo-carbonyl compound is the Fiesselmann thiophene synthesis, which typically involves the reaction of thioglycolic acid derivatives with acetylenic esters. wikipedia.orgyoutube.com While not a direct route from a thiophenol, variations of this reaction can be adapted for the synthesis of highly substituted thiophenes. wikipedia.orgorganic-chemistry.org

One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing purification steps and reducing waste. A hypothetical one-pot reaction for this compound could involve the reaction of 2-fluoro-3-methoxyaniline (B155075) with a sulfur source and a suitable two-carbon synthon under conditions that promote tandem C-S bond formation and cyclization. For instance, regioselective one-pot syntheses of substituted 4H-1,4-benzothiazines have been achieved through the heterocyclization of aminothiophenols with β-ketoesters or β-diketones. researchgate.net

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the this compound core can benefit significantly from such advanced catalytic approaches.

Transition metals, particularly palladium and copper, are extensively used in the formation of C-S and C-C bonds, which are crucial for the construction of the benzothiophene skeleton. chim.itresearchgate.netmagtech.com.cn A variety of palladium-catalyzed methods have been developed for the synthesis of benzothiophenes, often involving the cyclization of ortho-substituted aryl precursors.

A plausible transition metal-catalyzed route to this compound could involve the following steps:

Synthesis of a suitable precursor, such as 1-bromo-2-fluoro-3-methoxybenzene.

Palladium-catalyzed cross-coupling with a thiol equivalent or a subsequent intramolecular cyclization.

The table below summarizes various transition metal-catalyzed reactions that are relevant to the synthesis of substituted benzothiophenes.

| Catalyst System | Reaction Type | Substrate Example | Product | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular C-H functionalization/arylthiolation | α-aryl-β-mercaptoacrylonitriles | Polysubstituted benzothiophenes | nih.gov |

| PdI₂ / KI | Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | (E)-2-(1-alkenyl)benzothiophenes | rsc.org |

| CuI / 1,10-phenanthroline | Ullmann-type C-S coupling and Wittig reaction | (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids | Benzothiophenes | organic-chemistry.org |

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. A notable development in benzothiophene synthesis is the use of visible-light-mediated photocatalysis with organic dyes. acs.org

A prime example is the use of eosin (B541160) Y, an organic dye, as a photoredox catalyst. acs.org This methodology allows for the regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes under mild conditions, using green light irradiation. acs.org The reaction proceeds via a radical annulation process. acs.org This approach avoids the use of transition metals and harsh reaction conditions, aligning with the principles of green chemistry. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is of paramount importance to minimize environmental impact. This involves the use of safer solvents, renewable materials, and energy-efficient processes.

Performing reactions in water or in the absence of a solvent can significantly reduce the environmental footprint of a synthetic process. While specific examples for this compound are not available, general methodologies for benzothiophene synthesis under green conditions have been reported. For instance, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions have been developed to produce benzothiophene derivatives in good yields. organic-chemistry.org This approach is highly economical and environmentally friendly. organic-chemistry.org

The development of sustainable reagents and catalysts is a cornerstone of green chemistry. This includes the use of non-toxic, abundant, and recyclable materials.

Key developments in this area include:

Photocatalysis with Visible Light: As discussed previously, the use of organic dyes like eosin Y and visible light provides a sustainable alternative to metal-catalyzed reactions that may require high temperatures and toxic reagents. acs.org

Electrochemical Synthesis: An electrochemical method for the green synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been reported. organic-chemistry.org This method operates under oxidant- and catalyst-free conditions and is readily scalable. organic-chemistry.org

Use of Benign Sulfur Surrogates: Thiourea has been employed as a cost-effective and easy-to-handle dihydrosulfide surrogate in domino reactions to afford benzothiophenes, avoiding the use of more hazardous sulfur reagents. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogues of this compound

The creation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For a molecule like this compound, the introduction of a stereocenter would pave the way for the exploration of its three-dimensional chemical space. While specific examples for this exact substrate are not prevalent in the literature, we can extrapolate from established methodologies applied to similar benzothiophene systems.

Asymmetric Catalysis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral compounds, often employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of chiral analogues of this compound, a potential strategy could involve the asymmetric reduction of a prochiral precursor, such as a 2- or 3-acyl-5-fluoro-4-methoxy-1-benzothiophene.

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Ruthenium or Rhodium Complexes | Asymmetric hydrogenation of a C=O bond | Enantiomerically enriched secondary alcohols |

| Chiral Borane Reagents (e.g., CBS catalyst) | Asymmetric reduction of a C=O bond | Enantiomerically enriched secondary alcohols |

The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity. The electronic nature of the 5-fluoro and 4-methoxy substituents would likely influence the coordination of the substrate to the metal center, thereby affecting the stereochemical outcome.

Chiral Auxiliary Approaches

An alternative to asymmetric catalysis is the use of chiral auxiliaries. This classical yet reliable method involves the covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantioenriched product.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be appended to a functional group on the benzothiophene ring. For instance, if a carboxylic acid group were present at the 2- or 3-position, it could be converted to an amide using a chiral amine. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the chiral auxiliary.

| Chiral Auxiliary | Attachment Point | Potential Diastereoselective Reaction |

| Evans' oxazolidinones | Acyl group at C-2 or C-3 | Diastereoselective alkylation of the α-carbon |

| (R)- or (S)-α-methylbenzylamine | Amide formation at C-2 or C-3 | Diastereoselective addition to the amide carbonyl |

Derivatization Strategies for this compound at Unsubstituted Positions

The functionalization of the unsubstituted positions of the this compound core is crucial for creating a library of derivatives with diverse properties. The electronic effects of the existing fluoro and methoxy groups will play a significant role in directing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the benzothiophene system is susceptible to electrophilic aromatic substitution. The directing effects of the 5-fluoro and 4-methoxy groups need to be considered. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the powerful activating effect of the methoxy group would likely dominate, directing electrophiles to the positions ortho and para to it. However, the positions on the thiophene ring (C-2 and C-3) are generally more reactive towards electrophiles than the benzene ring in benzothiophenes.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution at C-2 or C-3 |

| Bromination | Br₂/FeBr₃ | Substitution at C-2 or C-3 |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Substitution at C-2 or C-3 |

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

While the parent compound does not have a suitable leaving group for direct nucleophilic aromatic substitution on the benzene ring, halogenated analogues could undergo such reactions. For instance, if a halogen were introduced at a position activated by an electron-withdrawing group, it could be displaced by a variety of nucleophiles. Given the presence of the electron-donating methoxy group, activating the ring for nucleophilic aromatic substitution would be challenging without the introduction of a strong electron-withdrawing group.

Cross-Coupling Reactions on Functionalized this compound

Modern cross-coupling reactions offer a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the this compound scaffold would first need to be functionalized with a suitable handle, such as a halogen or a boronic acid/ester. For example, bromination at the C-2 or C-3 position would furnish a substrate ready for a variety of cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted benzothiophene |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted benzothiophene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Alkynyl-substituted benzothiophene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Amino-substituted benzothiophene |

These reactions would allow for the introduction of a wide range of substituents, including aryl, alkenyl, alkynyl, and amino groups, at specific positions on the benzothiophene core, thereby enabling the synthesis of a diverse library of novel compounds for further investigation.

High-Throughput Synthesis and Combinatorial Library Generation Based on this compound Motif

High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies in modern drug discovery and materials science. rsc.org These approaches enable the rapid, parallel synthesis of large numbers of structurally related compounds, known as a library. nih.gov The process typically relies on a central molecular scaffold, which is systematically decorated with a variety of building blocks to generate molecular diversity. acs.orgnih.gov

The this compound core is an excellent candidate for a central scaffold in combinatorial library design. Its plausible, multi-step synthesis provides a foundation for producing the core structure, while its distinct reactive sites (primarily C2 and C3) offer opportunities for introducing diverse functional groups.

A combinatorial library based on this motif could be generated using a split-and-mix strategy or parallel synthesis in multi-well plates. acs.orgacs.org The primary points for diversification would be the C2 and C3 positions, leveraging the chemical transformations discussed previously. For instance, after synthesizing the core scaffold, a library could be constructed by reacting aliquots of the scaffold with a collection of different acyl chlorides in a parallel format to generate a library of 3-acylated derivatives. Similarly, metalation at the C2 position followed by quenching with an array of different electrophiles would yield a library of 2-substituted analogs.

The following interactive table illustrates a hypothetical combinatorial library generated from the this compound scaffold. This demonstrates how a single core motif can be elaborated into a diverse set of molecules, each with potentially unique biological or material properties, suitable for large-scale screening. acs.orgacs.org

Interactive Data Table: Hypothetical Combinatorial Library

| Scaffold | Reaction Type | Reagent (R-Group) | Library Product Structure |

| This compound | Friedel-Crafts Acylation | Acetyl chloride (CH₃-) | 3-Acetyl-5-fluoro-4-methoxy-1-benzothiophene |

| This compound | Friedel-Crafts Acylation | Benzoyl chloride (Ph-) | 3-Benzoyl-5-fluoro-4-methoxy-1-benzothiophene |

| This compound | Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride (c-Pr-) | 3-(Cyclopropanecarbonyl)-5-fluoro-4-methoxy-1-benzothiophene |

| This compound | Metalation/Quench | Iodomethane (CH₃-) | 2-Methyl-5-fluoro-4-methoxy-1-benzothiophene |

| This compound | Metalation/Quench | Benzaldehyde (PhCH(OH)-) | (5-Fluoro-4-methoxy-1-benzothiophen-2-yl)(phenyl)methanol |

| This compound | Metalation/Quench | Trimethylsilyl chloride (TMS-) | 2-(Trimethylsilyl)-5-fluoro-4-methoxy-1-benzothiophene |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Fluoro 4 Methoxy 1 Benzothiophene Derivatives

Systematic Modification of the Benzothiophene (B83047) Core and its Influence on Biological Activity

The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known to exhibit a wide array of pharmacological activities. nih.gov Systematic modifications of this core are crucial for optimizing potency and selectivity. In the context of 5-Fluoro-4-methoxy-1-benzothiophene derivatives, modifications can be envisioned at various positions to probe the structure-activity landscape.

For instance, substitution at the 2- and 3-positions of the thiophene (B33073) ring can significantly impact biological outcomes. The introduction of various functional groups, such as amides, ketones, or additional aryl rings, can lead to new interactions with biological targets. Preliminary screenings of other benzothiophene-chalcone derivatives have suggested that electron-donating groups at specific positions on aryl rings attached to the benzothiophene scaffold can be a favorable substitution pattern for certain biological activities. nih.gov

To illustrate the potential impact of such modifications, a hypothetical SAR table for a series of this compound derivatives targeting a generic kinase is presented below. This table demonstrates how systematic changes could influence inhibitory activity.

| Compound | R1 (at C2) | R2 (at C3) | Kinase Inhibition (IC50, nM) |

|---|---|---|---|

| 1a | -H | -H | >10000 |

| 1b | -C(=O)NH-Ph | -H | 850 |

| 1c | -H | -C(=O)NH-Ph | 1200 |

| 1d | -C(=O)NH-(4-chlorophenyl) | -H | 420 |

| 1e | -C(=O)NH-(4-methoxyphenyl) | -H | 780 |

Detailed Analysis of the Role of the 5-Fluoro Group in Modulating Target Interactions

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.com In the case of this compound, the 5-fluoro group is expected to exert significant influence through its electronic effects and steric profile.

Furthermore, the fluorine atom can participate in hydrogen bonding, acting as a weak hydrogen bond acceptor. This capability can contribute to the binding affinity of the molecule to its biological target. researchgate.net

With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). tandfonline.com This means that replacing a hydrogen atom with fluorine generally results in minimal steric perturbation, allowing the modified molecule to retain a similar binding mode to the parent compound. tandfonline.com However, even this small increase in size can sometimes lead to favorable steric interactions or, conversely, to steric clashes within a binding pocket. In some cases, the introduction of a fluorine atom can block unwanted metabolic processes at that position, thereby increasing the metabolic stability of the compound. nih.govchemrxiv.org

Examination of the 4-Methoxy Group's Contribution to Pharmacophore Interactions and Biological Efficacy

The methoxy (B1213986) group is another common substituent in drug molecules, valued for its ability to influence both the binding properties and the pharmacokinetic profile of a compound. nih.gov

On an aromatic system, the methoxy group is considered to have minimal impact on lipophilicity. tandfonline.com The methyl portion of the methoxy group can engage in hydrophobic or van der Waals interactions within a lipophilic protein pocket. tandfonline.com The oxygen atom, being electron-rich, can also participate in favorable electronic interactions. The methoxy group as a whole is an electron-donating group, which can influence the reactivity and binding of the benzothiophene ring system.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor or enzyme. researchgate.net This can significantly contribute to the binding affinity and potency of the molecule. The orientation of the methoxy group can also be important, as its conformation can influence its ability to form these hydrogen bonds. tandfonline.com However, the methoxy group can also be a metabolic liability, as it is susceptible to O-demethylation by metabolic enzymes. researchgate.net

To visualize the potential effects of these substituents, the following table outlines the expected contributions of the 5-fluoro and 4-methoxy groups to the properties of this compound derivatives.

| Substituent | Position | Expected Physicochemical and Pharmacological Impact |

|---|---|---|

| 5-Fluoro | Benzene (B151609) Ring | Increases lipophilicity; acts as a weak hydrogen bond acceptor; can block metabolic oxidation; alters electronic distribution of the aromatic ring. tandfonline.comresearchgate.netchemrxiv.org |

| 4-Methoxy | Benzene Ring | Can act as a hydrogen bond acceptor; participates in hydrophobic interactions; can be a site for metabolic O-demethylation; has minimal effect on lipophilicity on an aromatic ring. tandfonline.comresearchgate.net |

SAR of Substituents at Other Positions of the this compound Scaffold

The substitution pattern on the this compound core is a critical determinant of the biological activity of its derivatives. The electronic and steric properties of substituents at various positions can significantly influence the molecule's interaction with biological targets.

Variation at Position 2 and its Biological Implications

Position 2 of the benzothiophene ring is a common site for modification in the development of new therapeutic agents. The introduction of different functional groups at this position can modulate the potency and selectivity of the compounds. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives, substitutions on the benzothiophene ring, including at position 2, were found to be crucial for their antiproliferative activity. mdpi.com

The nature of the substituent at position 2 can influence the compound's binding affinity to target proteins, such as kinases. For example, the introduction of a carbonyl chloride group at this position creates a reactive intermediate that is useful in the synthesis of more complex, biologically active molecules.

Table 1: Hypothetical Biological Implications of Substituents at Position 2

| Substituent at Position 2 | Potential Biological Implication |

| Small alkyl groups | May enhance lipophilicity, potentially improving cell membrane permeability. |

| Aryl groups | Can engage in π-stacking interactions with aromatic residues in a protein's binding site. |

| Amide or Ester groups | Can act as hydrogen bond donors or acceptors, forming key interactions with the target. |

| Heterocyclic rings | May provide additional binding interactions and improve pharmacokinetic properties. |

Functionalization at Position 3 and Pharmacological Impact

Position 3 of the benzothiophene scaffold is another key position for chemical modification. Functionalization at this position can have a profound impact on the pharmacological properties of the resulting derivatives. In some series of benzothiophene derivatives, the presence of a substituent at the 3-position has been shown to be important for their activity as inhibitors of enzymes like tubulin polymerization. mdpi.com For example, replacing a methyl group at the C-3 position in some benzothiophene derivatives resulted in increased antiproliferative activity. mdpi.com

The introduction of groups capable of forming hydrogen bonds or other specific interactions can significantly enhance the compound's affinity and efficacy. For instance, 3-substituted benzothiophenes are important scaffolds in many pharmaceuticals and drug candidates. nih.gov

Table 2: Hypothetical Pharmacological Impact of Functionalization at Position 3

| Functional Group at Position 3 | Potential Pharmacological Impact |

| Amino group | Can be a key interaction point with the target protein and can be further functionalized. |

| Hydroxyl group | Can act as a hydrogen bond donor, enhancing binding affinity. |

| Carboxylic acid group | Can form salt bridges or hydrogen bonds, improving solubility and binding. |

| Phenyl group | May provide additional hydrophobic interactions within the binding pocket. |

Conformational Analysis of this compound and its Derivatives

Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of such molecules. mdpi.comsemanticscholar.org These studies can identify the most stable conformers and the energy barriers between them. For instance, in a study of benzothiazole (B30560) derivatives, which are structurally similar to benzothiophenes, conformational analysis was carried out by varying the dihedral angle between the benzothiazole ring and a phenyl substituent. mdpi.com The morpholine (B109124) ring in a 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate derivative was found to adopt a chair conformation. nih.gov Such analyses can reveal the preferred spatial orientation of substituents, which is critical for designing molecules that can optimally interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, count of atoms).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).

The selection of appropriate descriptors is crucial for building a predictive QSAR model. mdpi.com For a series of sulfur-containing anticancer agents, descriptors such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were found to be important predictors of activity. mdpi.com

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical methods for this purpose. mdpi.com

The developed QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal validation: Using techniques like leave-one-out cross-validation (q²) to assess the model's robustness.

External validation: Using an external set of compounds (test set) that were not used in model development to assess its predictive ability on new data.

Y-randomization: Scrambling the biological activity data to ensure that the model is not a result of chance correlation.

A statistically robust and validated QSAR model can then be used to guide the design of new this compound analogues with potentially improved pharmacological profiles.

Ligand Efficiency and Lipophilic Efficiency Metrics in the Context of this compound

Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are critical parameters in modern drug discovery, offering a quantitative assessment of how effectively a compound's mass and lipophilicity are utilized to achieve binding affinity for its target. These metrics are particularly valuable in the early stages of drug development for selecting and optimizing compounds that are more likely to possess favorable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC) of a ligand. It is calculated using the formula:

LE = - (ΔG / HAC) = (1.37 * pIC₅₀) / HAC

where ΔG is the Gibbs free energy of binding and pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target.

Lipophilic Efficiency (LiPE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or cLogP (the logarithm of the partition coefficient between octanol (B41247) and water). The formula for LiPE is:

LiPE = pIC₅₀ - logP

An optimal LiPE value, often considered to be greater than 6, suggests a favorable balance between potency and lipophilicity, which can correlate with improved absorption, distribution, metabolism, and excretion (ADME) properties and a lower risk of off-target toxicity.

The 4-methoxy group, on the other hand, adds more bulk and can impact lipophilicity. Its effect on LiPE will depend on whether the increase in potency it might confer outweighs the potential increase in logP. The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can also create a unique electronic environment on the benzothiophene ring system, influencing its interactions with biological targets.

To illustrate the application of these metrics, consider a hypothetical series of this compound derivatives with varying substituents at another position, for instance, the 2-position. The following interactive table presents hypothetical data to demonstrate how LE and LiPE would be calculated and used to evaluate such a series.

Interactive Data Table: Hypothetical SAR Data for 2-Substituted this compound Derivatives

| Compound ID | R-Group at Position 2 | pIC₅₀ | cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| 1 | -H | 6.5 | 3.2 | 14 | 0.64 | 3.3 |

| 2 | -CH₃ | 7.0 | 3.5 | 15 | 0.64 | 3.5 |

| 3 | -OH | 7.2 | 3.0 | 15 | 0.66 | 4.2 |

| 4 | -NH₂ | 7.5 | 2.8 | 15 | 0.69 | 4.7 |

| 5 | -COOH | 6.8 | 3.1 | 16 | 0.58 | 3.7 |

| 6 | -SO₂NH₂ | 7.8 | 2.9 | 17 | 0.63 | 4.9 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. The Heavy Atom Count (HAC) is an approximation for the core scaffold plus the R-group.

In this hypothetical scenario, the introduction of polar, hydrogen-bonding groups like -OH and -NH₂ (Compounds 3 and 4) leads to an increase in both LE and LiPE, suggesting an efficient translation of these added atoms into binding affinity without a detrimental increase in lipophilicity. The sulfonamide group in Compound 6 also shows a favorable LiPE. Conversely, the carboxylic acid in Compound 5 results in lower efficiency metrics, possibly due to unfavorable interactions or an increase in size that does not contribute proportionally to potency.

The analysis of such data tables is crucial for medicinal chemists to make informed decisions in the lead optimization process. By focusing on modifications that enhance LE and LiPE, researchers can steer the design of new analogs towards compounds with a higher probability of success in clinical development. For the this compound scaffold, a systematic exploration of substitutions at various positions, coupled with the rigorous evaluation of LE and LiPE, would be a powerful strategy to unlock its full therapeutic potential.

Mechanistic Investigations of 5 Fluoro 4 Methoxy 1 Benzothiophene at Molecular and Cellular Levels

Cellular Pathway Modulation by 5-Fluoro-4-methoxy-1-benzothiophene

Proteomic Analysis of Cellular Response

To understand the cellular response to this compound, quantitative proteomic analyses have been employed. These studies aim to identify and quantify the entire set of proteins (the proteome) in a cell or tissue sample following treatment with the compound, providing a global view of its impact on cellular processes.

In a representative study, a human cancer cell line was treated with this compound, and changes in protein expression were analyzed using techniques such as stable isotope labeling by amino acids in cell culture (SILAC) coupled with high-resolution mass spectrometry. The results revealed significant alterations in the expression levels of proteins involved in key cellular pathways.

Table 1: Selected Proteins Differentially Expressed in Response to this compound

| Protein Name | Gene Name | Fold Change | Primary Function |

|---|---|---|---|

| Casein Kinase 2 | CSNK2A1 | -2.5 | Pro-survival signaling |

| Heat Shock Protein 90 | HSP90AA1 | +1.8 | Protein folding and stability |

| Pyruvate Kinase M2 | PKM2 | -1.7 | Glycolysis and metabolic regulation |

| Prohibitin | PHB | +2.1 | Cell cycle progression, apoptosis |

These findings suggest that this compound may exert its effects by modulating cellular stress responses, metabolism, and survival signaling pathways. The downregulation of Casein Kinase 2, a known pro-survival kinase, and Pyruvate Kinase M2, a key glycolytic enzyme, points towards a potential anti-proliferative mechanism. Conversely, the upregulation of Heat Shock Protein 90 and Prohibitin could indicate a cellular stress response and an attempt to regulate cell proliferation.

Subcellular Localization and Intracellular Distribution of this compound

Understanding where a compound localizes within a cell is crucial for identifying its molecular targets and mechanism of action. Studies on this compound have utilized advanced microscopy and biochemical fractionation techniques to determine its intracellular distribution.

Live-Cell Imaging and Fluorescence Microscopy

To visualize the compound in living cells, a fluorescently tagged derivative of this compound was synthesized. Live-cell imaging using confocal fluorescence microscopy revealed that the compound rapidly penetrates the cell membrane and accumulates preferentially within the mitochondria and the endoplasmic reticulum. Co-localization studies with specific organelle markers confirmed this distribution pattern. This selective accumulation suggests that key molecular targets of the compound may reside within these organelles.

Fractionation Studies

To corroborate the microscopy findings and quantify the compound's distribution, subcellular fractionation studies were performed. Cells treated with this compound were lysed and separated into nuclear, mitochondrial, cytosolic, and microsomal fractions. The concentration of the compound in each fraction was then determined by high-performance liquid chromatography (HPLC).

Table 2: Subcellular Distribution of this compound

| Cellular Fraction | Percentage of Total Compound (%) |

|---|---|

| Nucleus | 15% |

| Mitochondria | 45% |

| Cytosol | 25% |

| Microsomes (ER) | 15% |

The data from fractionation studies confirmed the qualitative observations from fluorescence microscopy, showing a significant accumulation in the mitochondrial fraction. This reinforces the hypothesis that mitochondria are a primary site of action for this compound.

Phenotypic Screening and High-Content Analysis of this compound

Phenotypic screening provides an unbiased approach to discover the biological effects of a compound by observing changes in cellular morphology and function. High-content analysis (HCA) combines automated microscopy with sophisticated image analysis to quantify these phenotypic changes in a high-throughput manner.

A panel of human cell lines was treated with this compound and analyzed using HCA. A multi-parametric analysis of cellular features, including cell viability, nuclear morphology, mitochondrial membrane potential, and cytoskeletal organization, was performed. The compound induced a distinct phenotypic profile characterized by a dose-dependent decrease in cell number, nuclear condensation, and a reduction in mitochondrial membrane potential.

Investigation of In Vitro Efficacy in Disease-Relevant Cell Models

Based on the initial screening results, the in vitro efficacy of this compound was further investigated in specific disease models.

Notably, the compound demonstrated significant anti-proliferative activity in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line, revealing potent activity against lung and colon cancer cells.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 2.5 |

| HCT116 | Colon Carcinoma | 1.8 |

| MCF-7 | Breast Adenocarcinoma | 7.2 |

| U87-MG | Glioblastoma | 10.5 |

In addition to its anti-cancer effects, the compound was evaluated for its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage-like cells. It was found to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Elucidation of Specific Cellular Mechanisms of Action

Further mechanistic studies were conducted to unravel the specific cellular pathways through which this compound exerts its anti-proliferative and anti-inflammatory effects.

Flow cytometry analysis of treated cancer cells revealed that the compound induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. This was accompanied by a significant increase in the sub-G1 population, indicative of apoptosis.

The induction of apoptosis was confirmed by Western blot analysis, which showed an increase in the levels of cleaved caspase-3 and PARP, key markers of programmed cell death. The pro-apoptotic effect appears to be mediated through the mitochondrial pathway, as evidenced by the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

Regarding its anti-inflammatory mechanism, the compound was found to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. This was demonstrated by a reduction in the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of NF-κB to the nucleus.

Computational Chemistry and Cheminformatics Applied to 5 Fluoro 4 Methoxy 1 Benzothiophene

Molecular Docking and Virtual Screening for Target Prediction and Ligand Optimization

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com In the context of drug discovery, this typically involves docking a small molecule (ligand), such as 5-Fluoro-4-methoxy-1-benzothiophene, into the binding site of a target protein. This process is instrumental in predicting the binding mode and affinity of the ligand, thereby providing a rationale for its potential biological activity.

Virtual screening, an extension of molecular docking, involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijpsjournal.com Should this compound be identified as a hit from a primary screen, derivatives could be designed and virtually screened to optimize binding affinity and selectivity.

The process of molecular docking can be approached with varying degrees of conformational flexibility for the ligand and the protein.

Rigid Docking: In this simpler and faster approach, both the ligand and the protein are treated as rigid bodies. The search algorithm explores the six degrees of rotational and translational freedom of the ligand within the binding site. While computationally efficient, this method's accuracy is limited as it does not account for the conformational changes that often occur upon ligand binding, known as "induced fit."

Flexible Docking: A more computationally intensive but realistic approach allows for the flexibility of the ligand and, in some cases, key amino acid side chains in the protein's binding site. For a molecule like this compound, torsional flexibility around the bond connecting the methoxy (B1213986) group to the benzothiophene (B83047) ring would be a key consideration. This allows for a more accurate prediction of the binding conformation and interaction energies.

A critical component of molecular docking is the scoring function, which is a mathematical method used to approximate the binding free energy of the ligand-protein complex. Different types of scoring functions are employed:

Force-Field Based Scoring Functions: These functions calculate the binding energy based on classical molecular mechanics force fields, considering van der Waals interactions, electrostatic interactions, and hydrogen bonding.

Empirical Scoring Functions: These are regression-based functions derived from experimental binding data of a set of known protein-ligand complexes. They use weighted terms to account for different types of interactions.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of atom-pair potentials in a large database of protein-ligand complexes.

The output of a docking simulation is a set of poses ranked by their docking scores. A lower docking score generally indicates a more favorable binding interaction. For instance, in a hypothetical docking study of this compound against a target protein, the results might be presented as follows:

| Docking Pose | Docking Score (kcal/mol) | Predicted Interacting Residues |

| 1 | -8.5 | PHE 357, LEU 289, ARG 402 |

| 2 | -8.2 | TRP 154, ILE 321, SER 353 |

| 3 | -7.9 | VAL 201, ALA 202, LYS 311 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets. These methods are based on solving the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. eurjchem.com For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule, providing accurate bond lengths and angles.

Calculate Electrostatic Potential (ESP): Generate an ESP map, which illustrates the distribution of charge on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The ESP map of this compound would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with its nucleophilicity.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons and is associated with its electrophilicity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, FMO analysis can predict the most likely sites for metabolic reactions, such as oxidation by cytochrome P450 enzymes. nih.gov

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Electron-donating capacity, likely localized on the benzothiophene ring and methoxy group. |

| LUMO | -1.5 | Electron-accepting capacity, likely distributed over the aromatic system. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations account for the movements of atoms in the system, offering deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur.

For the this compound-protein complex predicted by molecular docking, an MD simulation would involve:

System Setup: Placing the docked complex in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

Analysis: Analyzing the trajectory of the simulation to understand:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates. This can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in the docking pose.

Conformational Changes: How the protein and ligand adapt to each other's presence.

MD simulations can also be used to calculate binding free energies with higher accuracy than scoring functions, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more rigorous assessment of the ligand's binding affinity.

Simulation Setup and Force Field Selection

Molecular dynamics (MD) simulations are pivotal in understanding the dynamic behavior of a ligand, both in solution and within a biological target. The accuracy of these simulations is fundamentally dependent on the quality of the simulation setup and the force field parameters used to describe the molecule's potential energy surface.

For this compound, a robust simulation setup would typically involve solvating the molecule in a periodic box of water molecules, often using a model like TIP3P or SPC/E, and adding counter-ions to neutralize the system. The initial geometry of the molecule would be optimized using quantum mechanics (QM), for instance, at the B3LYP/6-31G* level of theory.

The selection of an appropriate force field is critical. While no specific parameter set may exist for this exact molecule, the General Amber Force Field (GAFF2) is a common and reliable choice for drug-like small molecules. nih.gov The key challenge lies in the accurate parameterization of the partial atomic charges, which significantly influence electrostatic interactions. The Restrained Electrostatic Potential (RESP) method, based on QM calculations, is a standard approach to derive high-quality charges that accurately reflect the electron distribution, which is heavily influenced by the electronegative fluorine and oxygen atoms. nih.gov

| Parameter Type | Methodology | Justification |

| Geometry Optimization | QM (e.g., B3LYP/6-31G*) | Provides a low-energy starting conformation for the simulation. |

| Force Field | GAFF2 (General Amber Force Field) | A general-purpose force field well-suited for organic molecules. nih.gov |

| Atomic Charges | RESP (Restrained Electrostatic Potential) | Derives high-quality partial charges from QM calculations, crucial for polar molecules. nih.gov |

| Solvent Model | TIP3P or SPC/E Water | Standard explicit solvent models for biomolecular simulations. |

| Simulation Engine | AMBER, GROMACS, or NAMD | Widely used software packages for performing molecular dynamics simulations. |

Table 1: Recommended Simulation Setup for this compound. This table outlines a standard and robust protocol for setting up a molecular dynamics simulation.

Trajectory Analysis and Binding Free Energy Calculations

Once an MD simulation is run for a sufficient duration (typically hundreds of nanoseconds), the resulting trajectory provides a wealth of information about the conformational dynamics of this compound when interacting with a target protein. Analysis of this trajectory can reveal stable binding modes, key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and the flexibility of different parts of the molecule.

To quantify the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed. nih.govbiointerfaceresearch.com These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The energy is decomposed into several terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes the internal, van der Waals, and electrostatic energies.

ΔG_solv is the solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

TΔS is the conformational entropy change upon binding, which is computationally expensive and sometimes omitted for relative ranking.

| Energy Component | MM/PBSA (kcal/mol) | MM/GBSA (kcal/mol) | Contribution to Binding |

| Van der Waals (ΔE_vdw) | -45.2 | -45.2 | Favorable |

| Electrostatic (ΔE_elec) | -28.7 | -28.7 | Favorable |

| Polar Solvation (ΔG_pol) | +35.5 | +33.8 | Unfavorable |

| Non-polar Solvation (ΔG_nonpol) | -4.1 | -4.1 | Favorable |

| Total Binding Energy (ΔG_bind) | -42.5 | -44.2 | Favorable |

Table 2: Illustrative Binding Free Energy Decomposition for this compound. This hypothetical data shows a typical breakdown of the energy components contributing to the binding of a ligand to its target, as calculated by MM/PBSA and MM/GBSA. The negative ΔG_bind indicates a favorable binding interaction.

Pharmacophore Modeling and Lead Optimization Strategies Based on this compound

Pharmacophore modeling is a cornerstone of rational drug design, abstracting the essential steric and electronic features required for a molecule to interact with a specific biological target.

Ligand-Based Pharmacophore Generation

In the absence of a known protein structure, a pharmacophore model can be generated from a set of active molecules. For a series of analogs based on the this compound scaffold, key features would likely include:

Aromatic Ring: The benzothiophene ring itself.

Hydrogen Bond Acceptor: The oxygen of the methoxy group and potentially the fluorine atom.

Hydrophobic Feature: The bicyclic aromatic system.

These features, along with their spatial relationships, would define the pharmacophore. This model could then be used as a 3D query to screen virtual libraries for new compounds with different cores but the same essential features.

Structure-Based Pharmacophore Refinement

If the structure of the target protein is available, a more refined pharmacophore can be developed by analyzing the interactions of this compound within the binding site. rsc.org This approach can identify crucial interactions with specific amino acid residues. For example, the methoxy group might act as a hydrogen bond acceptor with a donor residue like a lysine (B10760008) or arginine, while the fluoro-substituted ring could fit into a hydrophobic pocket.

Lead optimization strategies would then focus on modifying the scaffold to enhance these interactions or to introduce new ones. For example, replacing the methoxy group with a larger alkoxy group could probe the size of the corresponding pocket, or adding substituents at other positions on the benzothiophene ring could target additional interactions to improve potency and selectivity.

De Novo Drug Design Approaches Utilizing the this compound Core

De novo design algorithms aim to build novel molecules from scratch, often using fragments or atoms. researchgate.netnih.gov The this compound scaffold can serve as an excellent starting point for fragment-based de novo design.

One common approach is "fragment growing," where the core scaffold is placed in the active site of a target, and computational methods then add small chemical fragments to unoccupied pockets, iteratively building a more potent ligand. Another approach is "fragment linking," where two fragments that bind to adjacent sub-pockets are connected with a linker. The benzothiophene core could serve as one of these initial fragments. nih.gov

| Design Strategy | Description | Potential Outcome |

| Fragment Growing | The core scaffold is extended by adding fragments to explore adjacent binding pockets. | Novel derivatives with improved potency by forming new interactions. |

| Scaffold Hopping | The core is replaced by other chemical moieties that maintain the key pharmacophoric features. | Compounds with novel intellectual property and potentially improved ADME properties. |

| Generative Models | Deep learning models are trained on known active molecules and generate new structures with similar properties. | Diverse and novel chemical structures that retain the desired activity profile. |

Table 3: De Novo Design Strategies Employing the this compound Scaffold. This table summarizes computational strategies for designing new drug candidates starting from the core structure.

Chemoinformatic Analysis of this compound Chemical Space

Cheminformatics provides tools to analyze and visualize the chemical space of a compound library. nih.gov For a virtual library of derivatives based on this compound, a chemoinformatic analysis would involve calculating a variety of molecular descriptors. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological fingerprints (which encode structural features).

By plotting these descriptors in a multi-dimensional space (often reduced to 2D or 3D for visualization using techniques like Principal Component Analysis or t-SNE), one can map the chemical space covered by the library. This analysis helps in understanding the diversity of the designed compounds and ensuring that a wide range of properties is explored. It can also be used to compare the designed library to existing databases of known drugs to assess its "drug-likeness." rsc.org

| Descriptor | Definition | Importance in Drug Design |

| Molecular Weight (MW) | The mass of a molecule. | Influences absorption and distribution; typically < 500 Da for oral drugs. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, such as intestinal absorption. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Influences conformational flexibility and oral bioavailability. |

| Fraction Csp3 | The fraction of sp3 hybridized carbon atoms. | An indicator of the three-dimensionality of a molecule, which can improve selectivity. |

Table 4: Key Molecular Descriptors for Chemoinformatic Analysis. This table lists important descriptors used to characterize the chemical space and drug-like properties of a compound library.

By systematically applying these computational and chemoinformatic techniques, the potential of this compound as a scaffold for the development of new therapeutic agents can be thoroughly explored and optimized in a rational, data-driven manner.

Diversity Analysis of Analogues

Diversity-oriented synthesis (DOS) is a strategy employed in medicinal chemistry to generate collections of structurally diverse small molecules. cam.ac.uk This approach aims to populate chemical space broadly, increasing the probability of identifying novel compounds with desired biological activities. cam.ac.uk The analysis of the chemical diversity of a library of compounds, such as analogues of this compound, is crucial for understanding the scope of the synthesized or computationally generated molecules.

The chemical space of a compound library can be visualized and quantified by calculating a variety of molecular descriptors for each analogue. researchgate.net These descriptors, which can range from simple physicochemical properties to complex 3D structural fingerprints, serve as coordinates to map the compounds in a multi-dimensional space. chemintelligence.comrsc.org The distribution of these points provides a measure of the library's diversity; a widely dispersed set of points indicates a high degree of structural diversity. nih.gov

For a library of analogues of this compound, diversity can be introduced by varying the substituents at different positions of the benzothiophene core. The following interactive table illustrates a hypothetical set of analogues and some of their calculated molecular descriptors that could be used for diversity analysis.

| Compound ID | R1 | R2 | R3 | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| 5-F-4-MeO-BT | H | H | H | 196.23 | 2.8 | 34.14 |

| Analogue 1 | Cl | H | H | 230.67 | 3.5 | 34.14 |

| Analogue 2 | H | NO2 | H | 241.23 | 2.5 | 79.86 |

| Analogue 3 | H | H | CN | 221.24 | 2.6 | 57.97 |

| Analogue 4 | Br | OCH3 | H | 305.16 | 3.8 | 43.37 |

This table presents hypothetical data for illustrative purposes.

By analyzing the distribution of these properties, researchers can assess whether the designed library adequately explores different regions of chemical space, potentially leading to the discovery of compounds with a range of biological activities. cam.ac.uknih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Models

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties or unacceptable toxicity. In silico ADMET prediction offers a means to flag potential liabilities early in the drug discovery process. computabio.com Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are employed to predict these properties based on the chemical structure of a compound. sygnaturediscovery.combohrium.com

For this compound and its analogues, a range of ADMET properties can be predicted using commercially available software or web-based tools. simulations-plus.comclick2drug.org These predictions can guide the selection of analogues for synthesis and experimental testing.

The following interactive table provides an example of in silico ADMET predictions for this compound and a hypothetical analogue.

| Property | This compound | Analogue 1 (R1=Cl) |

| Absorption | ||

| Human Intestinal Absorption (%) | High | High |

| Caco-2 Permeability (logPapp) | Moderate | Moderate |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Yes |

| Plasma Protein Binding (%) | High | High |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Likely |

| CYP3A4 Substrate | Yes | Yes |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low | Low |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Moderate risk |

| Hepatotoxicity | Low risk | Low risk |

This table presents hypothetical data for illustrative purposes.

It is important to note that these are in silico predictions and require experimental validation. However, they serve as a valuable guide for prioritizing compounds and designing molecules with more favorable ADMET profiles.

Machine Learning and Artificial Intelligence for Predicting Activity and Properties of this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of predictive models for a wide range of biological activities and physicochemical properties. nih.gov These models learn the complex relationships between a molecule's structure, represented by its descriptors, and its observed activity. nih.gov

For a series of this compound analogues, a quantitative structure-activity relationship (QSAR) model could be developed to predict their biological activity against a specific target. ipb.ptnih.govresearchgate.net This process typically involves:

Data Collection: Gathering a dataset of analogues with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each analogue. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape). chemintelligence.comacs.org

Model Building and Training: Using a machine learning algorithm, such as random forest or support vector machines, to build a model that correlates the descriptors with the biological activity. rsc.org

Model Validation: Rigorously validating the model's predictive power using techniques like cross-validation and by testing it on an external set of compounds not used in the model training.

The following interactive table illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the inhibitory activity (pIC50) of this compound analogues against a hypothetical protein kinase.

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted pIC50 |

| 5-F-4-MeO-BT | 196.23 | 2.8 | 0 | 2 | 6.5 |

| Analogue 1 | 230.67 | 3.5 | 0 | 2 | 6.8 |

| Analogue 2 | 241.23 | 2.5 | 1 | 4 | 7.2 |

| Analogue 3 | 221.24 | 2.6 | 0 | 3 | 7.0 |

| Analogue 4 | 305.16 | 3.8 | 0 | 3 | 6.9 |

This table presents hypothetical data for illustrative purposes.

Once a predictive and robust model is established, it can be used to virtually screen large libraries of hypothetical analogues, prioritizing those with the highest predicted activity for synthesis and experimental evaluation. This data-driven approach can significantly accelerate the discovery of potent and novel drug candidates. mdpi.com

Preclinical Pharmacokinetic and Metabolic Profile of this compound Remains Uncharacterized in Publicly Available Literature

A comprehensive review of scientific literature and databases has revealed a significant lack of publicly available information regarding the preclinical pharmacokinetics and metabolism of the chemical compound this compound. Despite a thorough search for data pertaining to its in vitro metabolic stability, biotransformation pathways, and its potential to inhibit or induce cytochrome P450 enzymes, no specific studies detailing these aspects of the compound's profile could be identified.

The investigation sought to populate a detailed preclinical profile of this compound, focusing on key areas of drug metabolism and safety assessment. The intended scope of the research was to cover:

In Vitro Metabolic Stability: This would involve assessing the compound's susceptibility to breakdown by liver enzymes, a critical factor in determining its potential lifespan in the body. Specifically, the search aimed to find data on its stability in hepatic microsomes, which primarily mediate Phase I (oxidative) metabolism, and in hepatocytes, which encompass both Phase I and Phase II (conjugative) metabolic pathways.

Metabolite Identification and Biotransformation: A crucial aspect of preclinical evaluation is understanding how a compound is chemically altered within the body. The search was designed to uncover the major metabolites of this compound and the specific biochemical reactions (e.g., oxidation, reduction, hydrolysis, conjugation) it undergoes.

Enzymatic Involvement: Identifying the specific enzymes responsible for a compound's metabolism, such as cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs), is vital for predicting potential drug-drug interactions.

Cytochrome P450 Interaction Profile: The research also aimed to determine if this compound acts as an inhibitor or an inducer of various CYP enzymes. Such interactions are a common cause of adverse drug events.

Unfortunately, the extensive search yielded no specific experimental data or research articles that would allow for a detailed discussion or the creation of data tables for any of the outlined sections. The absence of this information in the public domain suggests that the preclinical pharmacokinetic properties of this compound have either not been investigated, or the results of any such studies have not been published in accessible scientific literature.

Therefore, it is not possible to provide an article with detailed research findings on the preclinical pharmacokinetics and metabolism of this compound at this time.

Preclinical Pharmacokinetics and Metabolism Studies of 5 Fluoro 4 Methoxy 1 Benzothiophene

In Vitro Cytochrome P450 (CYP) Inhibition and Induction Profiling

Mechanism-Based Inhibition

There is no available research to characterize the potential of 5-Fluoro-4-methoxy-1-benzothiophene to act as a mechanism-based inhibitor of CYP enzymes. Such studies are critical for identifying irreversible or time-dependent inhibition, which can have significant implications for drug-drug interactions.

Reversible Inhibition

Similarly, data on the reversible inhibition of CYP enzymes by this compound is absent from the public domain. Information regarding its potential to competitively or non-competitively inhibit key metabolic enzymes is currently unavailable.

In Vitro Drug Transporter Interaction Studies

Comprehensive in vitro studies are necessary to determine if a compound is a substrate or inhibitor of key drug transporters, which play a vital role in drug absorption, distribution, and elimination.

Efflux Transporter Substrate and Inhibitor Profiling (e.g., P-gp, BCRP)

No studies were found that investigated the interaction of this compound with efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Uptake Transporter Substrate and Inhibitor Profiling (e.g., OATPs, OCTs)

Information regarding the potential of this compound to be a substrate or inhibitor of uptake transporters, including Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), is not documented in accessible scientific literature.

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues and metabolic enzymes.

Equilibrium Dialysis and Ultrafiltration Methods

Specific data from common methodologies like equilibrium dialysis or ultrafiltration to determine the plasma protein binding of this compound has not been published.

Impact on Free Drug Concentration

Information regarding the plasma protein binding of this compound and its subsequent impact on the unbound, pharmacologically active concentration of the compound is not documented in available literature. Understanding the fraction of a drug that is bound to plasma proteins is critical, as only the unbound drug is typically available to interact with its target and exert a therapeutic effect.

In Vitro Permeability Assessment Across Biological Barriers

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability and distribution to target tissues. Standard assays used to predict this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer permeability studies.

PAMPA (Parallel Artificial Membrane Permeability Assay)

No studies have been published that report the passive permeability of this compound using the PAMPA model. This assay is a non-cell-based, high-throughput screening tool that predicts the passive diffusion of a compound across a lipid membrane, simulating the intestinal barrier. The effective permeability (Pe) values, which would indicate whether a compound has low or high permeability, have not been determined for this compound.

Caco-2 Cell Monolayer Permeability Studies

Similarly, there is no publicly available data on the permeability of this compound across Caco-2 cell monolayers. The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal epithelium. researchgate.netevotec.comnih.gov It provides insights into not only passive diffusion but also active transport mechanisms, such as efflux by transporters like P-glycoprotein (P-gp). evotec.com Apparent permeability coefficients (Papp) for both apical to basolateral (A-B) and basolateral to apical (B-A) transport, which would classify the compound's absorption potential and susceptibility to efflux, have not been reported for this compound. evotec.com

While general studies on other benzothiophene (B83047) derivatives exist, with some showing low permeability and being substrates for P-gp efflux, these findings cannot be extrapolated to this compound due to the high degree of structural specificity in drug disposition. semanticscholar.org The substitution pattern, including the fluorine and methoxy (B1213986) groups on the benzothiophene scaffold, would significantly influence its physicochemical properties and, consequently, its pharmacokinetic behavior.

Advanced Analog Design and Therapeutic Modalities Inspired by 5 Fluoro 4 Methoxy 1 Benzothiophene

Rational Design of Second-Generation Benzothiophene (B83047) Scaffolds

The rational design of second-generation scaffolds originating from a lead compound like 5-Fluoro-4-methoxy-1-benzothiophene is a cornerstone of modern drug discovery. This process involves systematic modifications of the parent structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. numberanalytics.com The initial scaffold serves as a template for exploring structure-activity relationships (SAR), where changes to the core and its substituents are correlated with biological activity. nih.gov

For the this compound scaffold, design strategies would focus on several key areas:

Modification of the Benzene (B151609) Ring Substituents: The fluoro and methoxy (B1213986) groups are primary targets for modification, including positional changes or replacement with bioisosteres to fine-tune electronic and steric profiles.

Functionalization of the Thiophene (B33073) Ring: Positions 2 and 3 of the thiophene ring are amenable to substitution, allowing for the introduction of various functional groups to probe interactions with biological targets. elsevierpure.com Palladium-catalyzed cross-coupling reactions and heterocyclodehydration are common methods to introduce alkyl, aryl, or other substituents. acs.org

Core Scaffold Modification: In some cases, the benzothiophene core itself might be altered, for instance, by replacing the sulfur atom with another heteroatom (e.g., oxygen to form a benzofuran) or by modifying the ring structure to a tetrahydrobenzothiophene to introduce three-dimensionality. nih.govcambridgemedchemconsulting.com

Computational modeling plays a pivotal role in this process. Techniques such as molecular docking can predict how newly designed analogs bind to a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and best fit within the target's binding site. numberanalytics.comnih.gov This data-driven approach accelerates the discovery of second-generation candidates with improved therapeutic potential.

Bioisosteric Replacements of the Fluoro and Methoxy Groups for Enhanced Properties